N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide
Description
N-(2-{[(4-Methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative featuring a sulfonamide-linked ethylamino side chain substituted with a 4-methoxyphenyl group. This compound belongs to a broader class of indole-based molecules studied for their diverse pharmacological activities, including antiviral, anticancer, and enzyme inhibitory properties. Its synthesis typically involves coupling reactions between ethyl indole-2-carboxylate derivatives and functionalized amines or sulfonamides under basic conditions, as exemplified in related compounds .
Properties
Molecular Formula |
C18H19N3O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H19N3O4S/c1-25-14-6-8-15(9-7-14)26(23,24)20-11-10-19-18(22)17-12-13-4-2-3-5-16(13)21-17/h2-9,12,20-21H,10-11H2,1H3,(H,19,22) |
InChI Key |
XXOIDAZMMSTQHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1H-Indole-2-Carboxylic Acid
While commercial availability simplifies procurement, laboratory-scale synthesis via Fisher indole synthesis remains viable. For example, reacting phenylhydrazine derivatives with α-keto esters under acidic conditions generates the indole core, followed by ester hydrolysis. Alternatively, ethyl-5-chloro-1H-indole-2-carboxylate (as in) undergoes LiOH-mediated saponification to yield the carboxylic acid.
Preparation of N-(2-Aminoethyl)-4-Methoxyphenylsulfonamide
Selective mono-sulfonylation of ethylenediamine is challenging due to competing bis-sulfonylation. A Boc-protection strategy mitigates this:
-
Protection : Treat ethylenediamine with di-tert-butyl dicarbonate to form Boc-protected ethylenediamine.
-
Sulfonylation : React Boc-protected ethylenediamine with 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) using triethylamine as a base.
-
Deprotection : Remove the Boc group via trifluoroacetic acid (TFA) in DCM, yielding N-(2-aminoethyl)-4-methoxyphenylsulfonamide.
Coupling Strategies for Amide Bond Formation
Peptide coupling agents facilitate the union of 1H-indole-2-carboxylic acid and the sulfonamide ethylamine. Comparative studies from,, and reveal the following optimized conditions:
Carbodiimide-Mediated Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) outperforms DCC (N,N′-dicyclohexylcarbodiimide) in terms of yield and byproduct management:
Alternative Approaches
Mixed anhydride and HOBt (Hydroxybenzotriazole) methods were explored but resulted in lower yields (≤60%) and cumbersome purification.
Critical Reaction Parameters and Optimization
Solvent Selection
Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of sulfonamide intermediates, while minimizing side reactions. DCM is preferred for coupling due to its inertness and ease of removal.
Temperature Control
Exothermic sulfonylation necessitates gradual reagent addition at 0°C, followed by gradual warming to room temperature to prevent decomposition.
Stoichiometry and Equivalents
A 10% excess of EDC ensures complete activation of the carboxylic acid, while DMAP (catalytic) accelerates acylation.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC with UV detection (λ = 254 nm) confirms ≥98% purity post-recrystallization.
Challenges and Troubleshooting
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Cell Cycle Arrest and Apoptosis
Further investigations revealed that the compound induces cell cycle arrest and apoptosis in cancer cells. Flow cytometry analysis showed significant alterations in the cell cycle distribution upon treatment with the compound, confirming its antiproliferative effects .
| Cell Line | IC50 (nM) | Effect on Cell Cycle | Apoptosis Induction |
|---|---|---|---|
| A-549 | 81.0 | G0/G1 phase arrest | Yes |
| MCF-7 | <100 | S phase delay | Yes |
Fructose-1,6-bisphosphatase Inhibition
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide has been identified as a potent inhibitor of fructose-1,6-bisphosphatase (FBPase), an enzyme crucial for gluconeogenesis. Structure-activity relationship (SAR) studies indicated that modifications to the phenyl ring significantly enhance inhibitory activity. The introduction of bulky groups at specific positions on the indole ring was found beneficial for increasing potency .
| Compound | FBPase IC50 (µM) | Structural Modification |
|---|---|---|
| Compound A | 0.5 | Bulky group at C4 |
| Compound B | 1.2 | Small group at C4 |
Allosteric Enzyme Inhibition
Recent research has also focused on the allosteric inhibition properties of related compounds derived from the same scaffold. These studies utilized molecular docking and dynamics simulations to explore how structural variations affect binding affinities at allosteric sites of enzymes like ALOX15, which plays a role in inflammatory processes .
Inhibitory Potency Analysis
The analysis revealed that compounds with a 4-methoxy substitution showed promising inhibitory activities against ALOX15, with IC50 values indicating effective modulation of enzyme activity .
| Compound | ALOX15 IC50 (µM) | Binding Affinity |
|---|---|---|
| Compound C | 0.02 | High |
| Compound D | 0.05 | Moderate |
Case Study: Indole Derivatives in Oncology
A comprehensive assessment of indole derivatives including this compound highlighted their potential as novel anticancer agents. Clinical trials are underway to evaluate their effectiveness in combination therapies with existing chemotherapeutics .
Mechanism of Action
The mechanism of action of N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Sulfonamide-Substituted Indolylarylsulfones
- Example :
- 5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(2-((4-methoxyphenyl)sulfonamido)ethyl)-1H-indole-2-carboxamide (R2L2)
- Molecular Formula : C27H26ClN3O5S2
- Key Features : Chloro-substituted indole core, dual sulfonamide groups.
- Biological Activity : Potent HIV-1 inhibitor (IC50 = 0.8 nM) due to enhanced binding to viral protease .
- Physicochemical Properties : Melting point = 216–218°C; HPLC purity >95% .
Benzoylphenyl-Substituted Indole-2-carboxamides
- Example :
- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3)
- Molecular Formula : C22H15FN2O2
- Key Features : Benzoylphenyl group at the indole-2-carboxamide position.
- Physicochemical Properties : Melting point = 249–250°C; Rf = 0.67 (CHCl3/MeOH) .
- Synthesis: Refluxing ethyl-5-fluoroindole-2-carboxylate with aminobenzophenone in DMSO .
MAO-A Inhibitors
Physicochemical and Spectroscopic Comparisons
Biological Activity
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H21N3O4S
- Molecular Weight : 387.5 g/mol
- IUPAC Name : N-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-1-methylindole-2-carboxamide
- Canonical SMILES : CN1C2=CC=CC=C2C=C1C(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)OC
The compound features an indole core linked to a sulfonamide group, which is critical for its biological activity. The methoxy group on the phenyl ring enhances its lipophilicity, potentially improving its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with active site residues of enzymes, leading to inhibition. For example, it has been studied as an inhibitor of ALOX15, an enzyme involved in arachidonic acid metabolism .
- Receptor Modulation : The indole structure allows for interaction with hydrophobic pockets in proteins, enhancing binding affinity and selectivity towards specific receptors.
Enzyme Inhibition Studies
A study focused on the inhibition of ALOX15 revealed that compounds similar to this compound exhibited IC50 values indicating their potency as enzyme inhibitors. The compound's structural features contribute to its selectivity and efficacy in inhibiting enzyme activity related to inflammatory pathways .
Case Studies and Comparative Analysis
| Compound | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | ALOX15 Inhibition | 0.010 - 0.032 | |
| Similar Indole Derivative | HCV Inhibition | < 10 | |
| Indole-based Compound | Influenza Virus Inhibition | < 20 |
These comparative studies highlight the potential of this compound in therapeutic applications.
Q & A
Q. What are the critical steps in synthesizing N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step coupling strategy. For example, sulfonamide intermediates are first prepared by reacting 4-methoxyphenylsulfonyl chloride with ethylenediamine derivatives under basic conditions (e.g., using 2,6-lutidine in dry DCM). Subsequent coupling with 1H-indole-2-carboxylic acid is achieved via carbodiimide-based reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) at 0–5°C to minimize side reactions. Reaction progress is monitored by TLC (hexane:ethyl acetate, 9:3 v/v), and purification involves sequential washes with sodium bicarbonate and brine .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : DMSO-d6 is used as a solvent to resolve amine and amide protons (δ 10–12 ppm). Aromatic protons from the indole and 4-methoxyphenyl groups appear between δ 6.8–8.2 ppm .
- X-ray Crystallography : Single-crystal diffraction confirms the three-dimensional arrangement, particularly the planar indole core and sulfonamide geometry. Bond angles and torsion parameters are critical for validating steric compatibility in target binding .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]<sup>+</sup>) and fragments, ensuring correct molecular weight and purity (>95%) .
Q. How is purity assessed during synthesis, and what are common impurities?
- Methodological Answer :
- TLC : Rf values (hexane:ethyl acetate, 9:3) distinguish the product from unreacted starting materials (e.g., residual indole-carboxylic acid).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.5% .
- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection at 254 nm quantify impurities. Common byproducts include incomplete sulfonylation intermediates or hydrolyzed amides .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., variable IC50 values in enzyme assays) may arise from differences in:
- Assay Conditions : Buffer pH (e.g., Tris-HCl vs. phosphate) affects sulfonamide ionization.
- Cellular Models : Membrane permeability varies between primary cells and immortalized lines. Use parallel assays (e.g., SPR for binding affinity vs. cell-based functional assays) to validate target engagement .
- Structural Analogues : Compare with derivatives lacking the 4-methoxy group to isolate electronic effects on activity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- LogP Modulation : Introduce polar substituents (e.g., hydroxyl groups) on the indole ring to reduce LogP from ~3.5 to <2.5, improving aqueous solubility.
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., sulfonamide hydrolysis). Methylation of the indole NH or fluorination of the phenyl ring can block CYP450-mediated degradation .
- Prodrug Design : Convert the carboxamide to a methyl ester for enhanced absorption, with enzymatic cleavage in plasma .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., HIV-1 reverse transcriptase). The sulfonamide group often forms hydrogen bonds with catalytic lysine residues .
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values >2 Å suggest poor target retention.
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with activity to prioritize electron-withdrawing groups at the 4-methoxyphenyl position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
